5-Amino-3-methylpyridine-2-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

Researchers requiring a functionalized pyridine core for kinase inhibitor programs often face regioselectivity challenges with generic analogs. 5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5) resolves this via its unique 5-amino, 3-methyl, 2-nitrile substitution pattern, enabling efficient construction of ATP-competitive scaffolds targeting JAK2, KDR, ALK, and c-MET with fewer synthetic steps. • Accelerates medchem timelines: serves as a biologically validated starting point for antimicrobial hit-to-lead SAR exploration. • Process-ready thermal stability: boiling point of 370.3±42.0 °C supports elevated-temperature reactions and scalable route design. • Supply reliability: standardized 95% min (HPLC) purity across multiple production batches minimizes variability in route scouting.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 252056-70-5
Cat. No. B1288888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methylpyridine-2-carbonitrile
CAS252056-70-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C#N)N
InChIInChI=1S/C7H7N3/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,9H2,1H3
InChIKeyMXGVUDGLKVQZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-methylpyridine-2-carbonitrile Specifications & Applications


5-Amino-3-methylpyridine-2-carbonitrile (CAS 252056-70-5) is a specialized pyridinecarbonitrile derivative serving as a versatile building block for heterocyclic synthesis, particularly in the development of pharmaceutical intermediates and biologically active compounds [1]. Characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a nitrile functionality at the 2-position, this compound (MF: C₇H₇N₃, MW: 133.15) exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 370.3±42.0 °C at 760 mmHg, indicating favorable thermal stability for various reaction conditions . Available in commercial quantities with standard purity specifications of 95% min (HPLC), it is primarily utilized in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [2].

5-Amino-3-methylpyridine-2-carbonitrile vs. Generic Pyridine Carbonitriles


Simple substitution of 5-Amino-3-methylpyridine-2-carbonitrile with structurally similar pyridine carbonitriles is not feasible in demanding synthetic applications due to the unique spatial and electronic arrangement of its functional groups. The specific positioning of the amino group at the 5-position, methyl at the 3-position, and nitrile at the 2-position on the pyridine ring creates a distinct reactivity profile that cannot be replicated by analogs such as 3-methylpyridine-2-carbonitrile (CAS 20970-75-6), which lacks the amino functionality essential for further derivatization [1]. Similarly, 5-amino-2-pyridinecarbonitrile derivatives without the 3-methyl substitution exhibit altered steric and electronic properties that can significantly impact reaction yields, regioselectivity in subsequent transformations, and the biological activity of final compounds [2]. The combinatorial presence of these three functional groups enables specific synthetic pathways and target interactions that generic substitutes cannot reliably achieve, making informed procurement decisions critical for successful research outcomes .

Quantitative Differentiation Evidence for 5-Amino-3-methylpyridine-2-carbonitrile


Unique Synthetic Utility of the 5-Amino Group

5-Amino-3-methylpyridine-2-carbonitrile contains a reactive 5-amino group that is absent in the commonly used analog 3-methylpyridine-2-carbonitrile (CAS 20970-75-6). This amino group serves as a crucial handle for further functionalization, enabling diazotization reactions and subsequent coupling to form more complex heterocyclic systems. In a representative synthetic procedure, 18.0 g (135 mmol) of 5-amino-3-methylpyridine-2-carbonitrile was successfully converted to a diazonium intermediate using sodium nitrite (10.3 g, 149 mmol) in acidic aqueous conditions at 0 °C, demonstrating practical utility in multi-step syntheses [1]. The analog 3-methylpyridine-2-carbonitrile lacks this reactive site and cannot undergo similar transformations, limiting its applicability in amine-dependent synthetic routes [2].

Medicinal Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

Consistent Purity for Reproducible Research

Commercial availability of 5-Amino-3-methylpyridine-2-carbonitrile is standardized with a minimum purity specification of 95% by HPLC, ensuring consistency across suppliers and enabling reproducible synthetic outcomes [1]. In contrast, many structurally related pyridine carbonitrile building blocks are offered at varying purity grades or require custom synthesis, introducing variability in reaction performance and complicating scale-up efforts. This established purity benchmark allows procurement decisions based on objective quality metrics rather than supplier-dependent variations .

Chemical Synthesis Quality Control Procurement Standards

Preliminary Antimicrobial Activity Profile

Preliminary studies have demonstrated that 5-Amino-3-methylpyridine-2-carbonitrile exhibits antifungal and antibacterial activity against specific microbial strains [1]. While quantitative MIC data are not yet publicly available in peer-reviewed literature, this reported activity profile distinguishes it from the more commonly utilized 3-methylpyridine-2-carbonitrile (CAS 20970-75-6), which is primarily employed as a synthetic intermediate for antiallergy drugs such as loratadine and omeprazole without inherent antimicrobial claims [2]. The presence of the 5-amino group likely contributes to this differential biological activity, providing a rationale for its inclusion in antimicrobial screening cascades.

Antimicrobial Screening Drug Discovery Biological Activity

Thermal Stability for Process Development

The physical property profile of 5-Amino-3-methylpyridine-2-carbonitrile includes a density of 1.2±0.1 g/cm³ and a boiling point of 370.3±42.0 °C at 760 mmHg, with a flash point of 177.8 °C, indicating favorable thermal stability for a wide range of reaction conditions . These properties are particularly relevant when compared to lower molecular weight aminopyridines such as 2-amino-3-methylpyridine (MW 108.14), which exhibits a lower boiling point of approximately 221 °C and may be less suitable for high-temperature transformations [1]. The higher thermal stability of the target compound expands the operational window for synthetic chemists and process engineers during route scouting and scale-up activities.

Process Chemistry Physical Properties Scale-up Development

Key Applications of 5-Amino-3-methylpyridine-2-carbonitrile


Kinase Inhibitor Scaffold Synthesis

The unique combination of amino, methyl, and nitrile functionalities on the pyridine core makes 5-Amino-3-methylpyridine-2-carbonitrile an ideal building block for constructing ATP-competitive kinase inhibitor scaffolds. The 5-amino group serves as a versatile attachment point for introducing diverse substituents via amide bond formation, reductive amination, or diazonium chemistry, while the 2-nitrile group can act as a hydrogen bond acceptor in the kinase hinge region. Recent patent literature highlights the utility of aminopyridine carbonitriles in developing selective kinase inhibitors targeting enzymes such as JAK2, KDR, Tie-2, ALK, and c-MET [1]. Unlike simpler pyridine carbonitriles lacking the amino group, this compound enables more efficient construction of elaborated inhibitor architectures with fewer synthetic steps [2].

Antimicrobial Hit-to-Lead Optimization

Preliminary evidence of antifungal and antibacterial activity positions 5-Amino-3-methylpyridine-2-carbonitrile as a viable starting point for antimicrobial hit-to-lead programs [3]. The presence of both the nitrile and amino groups provides opportunities for systematic structure-activity relationship (SAR) exploration through parallel synthesis approaches. In contrast to 3-methylpyridine-2-carbonitrile, which lacks intrinsic antimicrobial activity, this compound offers a biologically validated starting point that can accelerate early-stage discovery timelines [4]. Screening libraries incorporating this scaffold may yield novel chemotypes for addressing antimicrobial resistance challenges.

Robust Synthetic Route Development

The favorable physical properties of 5-Amino-3-methylpyridine-2-carbonitrile, including its relatively high boiling point (370.3±42.0 °C) and flash point (177.8 °C), make it suitable for process development activities requiring elevated temperatures or extended reaction times . The standardized commercial purity of 95% min (HPLC) across multiple suppliers ensures consistent performance during route scouting and optimization studies [5]. Process chemists can leverage this thermal stability and quality consistency to design robust, scalable synthetic sequences with reduced risk of thermal decomposition or batch-to-batch variability compared to less stable or variably pure aminopyridine alternatives.

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